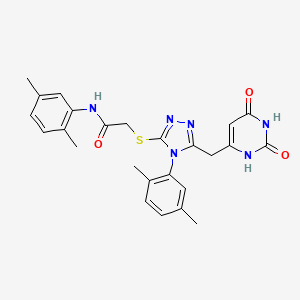

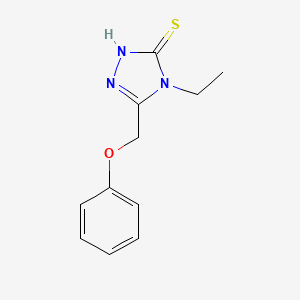

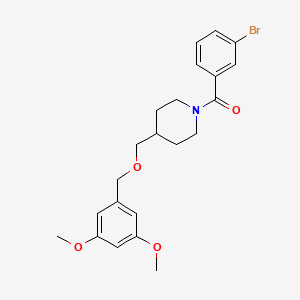

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, ChemSpider ID, etc. It may also include information about the compound’s occurrence in nature or its commercial availability .

Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions, and the study of reaction mechanisms .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc. The compound’s chemical stability and reactivity are also important considerations .Applications De Recherche Scientifique

Protective Effects and Oxidative Stress

One study investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver. This research highlighted the potential of certain thiazolo-triazole compounds in controlling ethanol-induced oxidative stress selectively in organs, hinting at therapeutic applications for conditions related to oxidative stress (Aktay et al., 2005).

Antimicrobial and Antiproliferative Activities

Another area of research includes the synthesis and evaluation of novel 1,2,4-substituted triazoles for their urease inhibition and anti-proliferative activities. Such compounds have shown promise as urease inhibitors and in anti-proliferative applications, indicating their potential in developing treatments for diseases where urease activity and cell proliferation need to be controlled (Ali et al., 2022).

Spectroscopic and Luminescent Properties

Research on the crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties of related triazole-thione compounds has provided insights into their photophysical properties. This includes studies on their potential use in materials science, particularly in developing materials with specific optical properties for technological applications (Nadeem et al., 2017).

DNA Methylation Inhibitors

The synthesis of 4-substituted 4H-1,2,4-triazole-3-thiol derivatives and their evaluation as DNA methylation inhibitors highlight another significant research direction. These studies suggest the potential of triazole-thiol derivatives in epigenetic therapies by affecting DNA methylation, a critical process in gene expression regulation and cancer development (Hovsepyan et al., 2018).

Corrosion Inhibition

Research into Schiff's bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution demonstrates the application of triazole derivatives in industrial settings, particularly in protecting metals from corrosion. This study suggests that such compounds can significantly inhibit corrosion, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Ansari et al., 2014).

Propriétés

IUPAC Name |

4-ethyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-14-10(12-13-11(14)16)8-15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRANGZSMFETLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![NCGC00384610-01_C48H76O18_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2751028.png)

![4-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2751031.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2751034.png)

![5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2751037.png)

![Methyl (E)-4-oxo-4-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2751038.png)